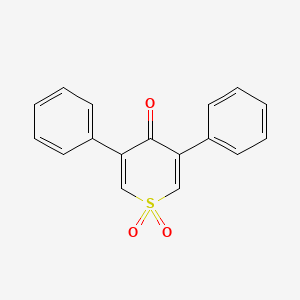

3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide

Description

3,5-Diphenyl-4H-thiopyran-4-one 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a thiopyranone core with two phenyl substituents at the 3- and 5-positions and a sulfone group (1,1-dioxide). Its unsaturated six-membered ring structure confers unique electronic and steric properties. Key studies highlight its reactivity under halogenation conditions: chlorination or bromination yields exclusively 3-halogen or 3,5-dihalogen derivatives. However, these halogenated products are highly base-sensitive and resistant to further substitution reactions . This behavior distinguishes it from structurally related compounds, as discussed below.

Structure

3D Structure

Properties

CAS No. |

63448-89-5 |

|---|---|

Molecular Formula |

C17H12O3S |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

1,1-dioxo-3,5-diphenylthiopyran-4-one |

InChI |

InChI=1S/C17H12O3S/c18-17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(17)14-9-5-2-6-10-14/h1-12H |

InChI Key |

SXOYGFPBJHOIPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CS(=O)(=O)C=C(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Diarylideneacetone (DAA) Cyclization

Diarylideneacetones (DAAs) serve as precursors for thiopyran synthesis. For example, the reaction of bis-arylidene derivatives with sulfur-containing reagents under controlled conditions yields the thiopyran ring.

Example Reaction Pathway :

-

Formation of DAAs : Condensation of benzaldehyde derivatives with ketones.

-

Cyclization : Reaction with thioureas or mercaptans to form the thiopyran skeleton.

-

Oxidation : Conversion to the 1,1-dioxide form using oxidizing agents like hydrogen peroxide or sodium periodate.

Key Reagents and Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| DAA Synthesis | Benzaldehyde derivatives, acidic/basic catalysts | Form bis-arylidene intermediates |

| Cyclization | Thiourea, mercaptans, solvent (e.g., THF) | Construct thiopyran core |

| Oxidation | H₂O₂, NaIO₄, or other oxidizing agents | Introduce sulfone groups |

Oxidative Dehydrogenation

Oxidative dehydrogenation is a critical step to introduce the sulfone moiety. This method avoids the use of toxic reagents like selenium dioxide, which was historically employed.

Controlled Oxidation

Modern approaches utilize milder oxidizing agents to prevent over-oxidation. For example:

-

Sodium periodate (NaIO₄) : Partially oxidizes thiopyran to sulfoxide intermediates.

-

Hydrogen peroxide (H₂O₂) : Achieves full oxidation to the sulfone under acidic conditions.

Experimental Conditions :

| Oxidizing Agent | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| NaIO₄ | H₂O/THF | 0–25°C | Moderate | High |

| H₂O₂ (30%) | Acetic acid | 40–60°C | High | Moderate |

This method enables the introduction of aryl groups at specific positions, enhancing structural diversity.

Sulfinyl Group Utilization

The use of sulfinyl-thiochromones as substrates allows for efficient aryl group installation:

-

Catalyst System : Pd(OAc)₂ with XPhos ligand.

-

Lewis Acid : Zn(OTf)₂ enhances electrophilicity at the C-2 position.

-

Arylboronic Acids : Substituted phenylboronic acids provide diverse aryl groups.

Optimized Reaction Parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Pd(OAc)₂ | 0.1 equiv | Moderate |

| XPhos Ligand | 0.1 equiv | High |

| Zn(OTf)₂ | 0.2 equiv | Critical |

| Solvent | DMF | Optimal |

| Temperature | 80°C | Maximum efficiency |

Example Yield Data :

| Arylboronic Acid | Yield (%) | Functional Groups Tolerated |

|---|---|---|

| Phenyl | 67 | Electron-donating/withdrawing |

| 4-Trifluoromethylphenyl | 65 | Halogens, nitro, trifluoromethyl |

Multicomponent Reactions

Multicomponent strategies streamline synthesis by combining reagents in a single pot.

Knoevenagel Condensation

The reaction of acetoacetanilide derivatives with aldehydes and malononitrile forms pyran-like intermediates, which can be adapted for thiopyran synthesis.

Reaction Scheme :

-

Acetoacetanilide + Aldehyde → Intermediate A

-

Intermediate A + Malononitrile → Cyclic Product

-

Cyclization with Sulfur Reagents → Thiopyran Core

Catalysts :

| Catalyst | Role | Yield Improvement |

|---|---|---|

| Triethylamine | Base for condensation | Moderate |

| Ammonium acetate | Acid catalyst for cyclization | High |

Pummerer Rearrangement

This method facilitates the conversion of sulfoxides to thiopyran derivatives under acidic conditions.

Trifluoroacetic Anhydride-Mediated Rearrangement

Mechanism :

-

Sulfoxide Activation : Trifluoroacetic anhydride generates a reactive intermediate.

-

Cyclization : Rearrangement forms the thiopyran ring.

Key Advantages :

-

Avoids toxic selenium reagents.

-

High diastereoselectivity for trans-isomers.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization + Oxidation | High yield, scalable | Requires multiple steps |

| Cross-Coupling | Functional group diversity | Pd catalyst cost |

| Multicomponent | One-pot synthesis | Limited structural control |

| Pummerer Rearrangement | Avoids hazardous reagents | Requires strong acids |

| Parameter | Guideline |

|---|---|

| PPE | Nitrile gloves, lab coat, goggles |

| Storage | <25°C, inert atmosphere |

| Spill Management | Wet vacuum, avoid dry sweeping |

Chemical Reactions Analysis

Types of Reactions

3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Substitution reactions can occur at the phenyl rings or the sulfur atom, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted thiopyran derivatives .

Scientific Research Applications

Electrophotographic Applications

One of the primary applications of 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide is as an electron transport agent in electrophotographic elements. These compounds exhibit excellent solubility in organic solvents and compatibility with polymeric binders, which is crucial for the development of high-performance electrophotographic materials.

Key Findings:

- Electron Transport Properties : The compound demonstrates significant electron-transport capabilities, essential for forming electrostatic latent images in electrophotographic processes. It allows for efficient charge transport without causing excessive dark decay in the elements .

- Compatibility : The solubility of this compound in various solvents (e.g., dichloromethane) and its compatibility with polymers (e.g., poly[4,4'-(2-norbornylidene)diphenylene terephthalate-co-azelate]) makes it suitable for use in multilayer electrophotographic elements .

Medicinal Chemistry

In medicinal chemistry, derivatives of thiopyran compounds have been evaluated for their antibacterial , antioxidant , and cytotoxic activities . Research has shown that certain derivatives can inhibit the proliferation of cancer cells and possess significant antioxidant properties.

Case Studies:

- Antibacterial Activity : Selected derivatives exhibited lower IC50 values than traditional antibiotics like ampicillin against various Gram-positive bacteria. Compounds such as 4g and 4j demonstrated strong DPPH scavenging activities, indicating potent antioxidant properties .

- Cytotoxicity : Studies on HCT-116 colorectal cancer cells revealed that specific derivatives effectively suppressed cell proliferation by inhibiting CDK2 kinase activity and inducing apoptosis through caspase activation .

Materials Science

The compound's structure also lends itself to applications in materials science, particularly in the synthesis of novel materials with desirable electronic properties.

Research Insights:

- Synthesis of New Derivatives : The ability to synthesize new derivatives through reactions like Knoevenagel condensation expands the potential applications of thiopyran compounds in creating functional materials with tailored properties .

- Photochemical Properties : Research has indicated that photolysis of this compound can lead to the formation of novel trimeric cyclopentadienone derivatives, showcasing its utility in photochemistry .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Electrophotography | Electron transport agents in imaging technologies | High solubility and electron transport efficiency |

| Medicinal Chemistry | Antibacterial and cytotoxic agents | Inhibition of cancer cell proliferation |

| Materials Science | Synthesis of novel materials | Tunable electronic properties via derivative synthesis |

Mechanism of Action

The mechanism of action of 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can undergo photoreactions, leading to the formation of various products. These reactions often involve the triplet state of the substrate, which can interact with other molecules to produce the desired effects .

Comparison with Similar Compounds

2,6-Dimethyltetrahydro-4H-Thiopyran-4-one 1,1-Dioxide

Structural Differences :

- Substituents: Methyl groups at 2- and 6-positions instead of phenyl groups.

- Ring Saturation: Tetrahydro (saturated) thiopyranone ring, contrasting with the unsaturated 4H-thiopyranone system.

Properties :

- Molecular Formula: C₇H₁₂O₃S (vs. C₁₇H₁₂O₃S for the 3,5-diphenyl derivative).

- Limited data on halogenation or base sensitivity are available, but steric hindrance from methyl groups may influence reactivity differently than phenyl substituents .

Key Contrast :

2,6-Diphenyl-4H-Thiopyran-4-one 1,1-Dioxide

Structural Differences :

- Substituents: Phenyl groups at 2- and 6-positions instead of 3- and 5-positions.

Reactivity :

- Halogenation of the 2,6-diphenyl derivative also yields 3-halogen and 3,5-dihalogen products, mirroring the regioselectivity observed in the 3,5-diphenyl compound. Both derivatives share extreme base sensitivity, preventing substitution reactions post-halogenation.

Key Insight :

- The consistent halogenation pattern across diphenyl-substituted thiopyranones implies that electronic factors (e.g., sulfone group electron-withdrawal) dominate over steric effects in determining reactivity .

Substituted 1,2-Thiazetidine 1,1-Dioxides

Structural Differences :

- Core Structure: Four-membered 1,2-thiazetidine ring (vs. six-membered thiopyranone).

- Functionalization: Derivatives include N-alkylated and N-acylated β-sulfonyl peptides.

Reactivity :

- Hydrolysis: N-acylated derivatives hydrolyze readily in humid conditions to form sulfonic acids, contrasting with the 3,5-diphenyl thiopyranone’s base sensitivity.

Key Contrast :

- The smaller thiazetidine ring and sulfonamide-forming capability highlight greater hydrolytic lability and functional versatility compared to the rigid, substitution-resistant thiopyranone derivatives .

Tetrahydro-3,5-Bis(p-Methoxybenzylidene)-4H-Thiopyran-4-one 1,1-Dioxide

Structural Differences :

- Substituents: p-Methoxybenzylidene groups at 3- and 5-positions (vs. phenyl).

- Ring Saturation: Tetrahydro (saturated) ring.

Properties :

- Electronic Effects: Electron-donating methoxy groups may enhance stability toward electrophiles compared to the electron-neutral phenyl substituents.

Key Insight :

Research Implications

The 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide’s regioselective halogenation and base sensitivity make it a valuable model for studying electronic effects in sulfur heterocycles. Comparisons with saturated or differently substituted analogs underscore the role of conjugation, steric bulk, and ring size in modulating reactivity. Future studies could explore its applications in catalysis or materials science, leveraging its unique stability profile.

Biological Activity

3,5-Diphenyl-4H-thiopyran-4-one 1,1-dioxide (C17H12O3S) is a sulfur-containing heterocyclic compound recognized for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound features a unique structure characterized by a thiopyran ring with two phenyl groups at the 3 and 5 positions and a dioxo group at the 4 position. Its molecular weight is approximately 296.34 g/mol. The compound's reactivity is influenced by the thiopyran ring and dioxo functional groups, allowing it to undergo various chemical transformations that enhance its potential as a synthetic intermediate in organic synthesis .

Target Interactions

Research indicates that derivatives of 4H-thiopyran-4-one can inhibit key enzymes such as phosphodiesterase and β-secretase (BACE1), which are involved in critical biochemical pathways related to various diseases, including cancer and neurodegenerative disorders . The presence of the electron-withdrawing sulfone group (SO2) in this compound enhances its pharmacological properties, making it a promising scaffold for developing enzyme inhibitors .

Biochemical Pathways

The compound's interaction with biological targets leads to significant changes in cellular environments. It has shown potential in influencing apoptosis pathways, particularly through modulation of mitochondrial membrane potential and expression of apoptosis-related proteins such as Bax and caspases .

Biological Activities

This compound exhibits a range of biological activities:

- Antitumor Activity : Studies have demonstrated its ability to inhibit tumor cell proliferation. For instance, in preclinical models using breast cancer cells (4T1), co-loaded nanoparticle systems with this compound showed improved tumor inhibition rates when subjected to near-infrared (NIR) laser irradiation .

- Antibacterial and Antifungal Properties : The compound has been characterized with antibacterial and antifungal activity against various pathogens .

- Antiparasitic Effects : Preliminary studies suggest potential antiparasitic applications, although more research is needed to confirm these effects .

Case Study 1: Tumor Targeting

In a study involving 4T1 breast cancer cells, researchers developed a nanoparticle system co-loaded with paclitaxel and this compound. This system demonstrated enhanced solubility and stability leading to significant tumor inhibition under NIR laser irradiation.

| Parameter | Value |

|---|---|

| Fluorescence Peak | 1064 nm |

| Quantum Yield | 1.70 ± 5% |

| Laser Wavelength | 1064 nm |

| Tumor Inhibition Rate | Significant |

Case Study 2: In Vivo Imaging

The compound has also been utilized for deep tissue imaging due to its transparency at NIR wavelengths. In vivo studies confirmed effective tumor localization and imaging capabilities, highlighting its potential for diagnostic applications alongside therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via condensation reactions between tetrahydro-4H-thiopyran-4-one 1,1-dioxide and substituted benzaldehydes. For example, derivatives with nitro or phenoxy groups are synthesized in ~45–50% yield using Knoevenagel-type conditions, with reflux in ethanol and catalytic piperidine. Key parameters include stoichiometric ratios, solvent choice, and reaction time . Spectral data (e.g., NMR, IR) confirm purity and structure.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize 3,5-diphenyl derivatives?

- Methodological Answer :

- 1H/13C NMR : Look for characteristic signals, such as aromatic protons (δ 7.0–8.3 ppm), methylene groups (δ 4.4–4.7 ppm), and carbonyl carbons (δ ~184–186 ppm) .

- IR : Confirm the presence of C=O (1659–1677 cm⁻¹), SO₂ (1125–1320 cm⁻¹), and substituent-specific bands (e.g., NO₂ at 1350–1513 cm⁻¹) .

- MS : Molecular ion peaks (e.g., m/z 414 for nitro-substituted derivatives) and fragmentation patterns (e.g., loss of SO₂) aid structural validation .

Advanced Research Questions

Q. What governs the regioselectivity of halogenation in this compound derivatives?

- Methodological Answer : Chlorination/bromination occurs exclusively at the 3- and 3,5-positions due to electron-withdrawing effects of the SO₂ and carbonyl groups, which activate these sites. However, halogenated products are highly base-sensitive, limiting further substitution reactions. Stability studies (e.g., pH-dependent degradation assays) are critical for handling these derivatives .

Q. How can contradictory melting point data between synthesized and literature values be resolved?

- Methodological Answer : Discrepancies (e.g., synthesized mp 226–230°C vs. literature 233.5–234.5°C for nitro-substituted analogs) may arise from impurities or polymorphic forms. Recrystallization in polar solvents (e.g., DMSO/ethanol mixtures) followed by differential scanning calorimetry (DSC) can verify phase purity. Cross-validation with NMR and elemental analysis is recommended .

Q. What strategies mitigate isomerization or degradation during reactions involving the thiopyran-4-one core?

- Methodological Answer : Base-mediated isomerization (e.g., dihydrothiophene dioxide systems) can occur under alkaline conditions. To prevent this:

- Use non-nucleophilic bases (e.g., DBU) in aprotic solvents.

- Monitor reaction progress via TLC or in-situ IR spectroscopy.

- Stabilize intermediates via hydrogen-bonding additives (e.g., crown ethers) .

Q. How do substituents on the phenyl rings influence electronic properties and reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the thiopyran carbonyl, enhancing nucleophilic attack susceptibility. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity. Hammett σ values and DFT calculations (e.g., Mulliken charges) can quantify these effects .

Data Analysis and Experimental Design

Q. How to design experiments to probe the biological activity of 3,5-diphenyl derivatives?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition or cytotoxicity using cell lines (e.g., HeLa) with dose-response curves (IC₅₀ calculations).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., nitro vs. phenoxy) with bioactivity using multivariate regression models.

- Metabolic stability : Perform liver microsome assays to assess susceptibility to oxidative degradation .

Q. What computational tools predict synthetic pathways for novel thiopyran-4-one analogs?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) prioritize one-step routes using reaction databases. For example, retro-synthesis may suggest aldehyde-thiopyranone condensations. Validate predictions with quantum mechanical calculations (e.g., Gibbs free energy of reaction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.